molecular formula C24H21N3O3 B11560127 4-(benzyloxy)-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

4-(benzyloxy)-N'-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B11560127
M. Wt: 399.4 g/mol
InChI Key: LUNDYDYPVJYBPL-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N’-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that features a benzyloxy group, a dimethyl-indole moiety, and a benzohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N’-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable halide under basic conditions.

    Synthesis of the Indole Moiety: The indole structure is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The final step involves the coupling of the benzyloxybenzohydrazide with the indole derivative under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(benzyloxy)-N’-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzyloxy)-N’-[(3Z)-5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole moiety, in particular, is a key feature that differentiates it from other benzyloxy derivatives.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)imino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C24H21N3O3/c1-15-12-16(2)21-20(13-15)22(24(29)25-21)26-27-23(28)18-8-10-19(11-9-18)30-14-17-6-4-3-5-7-17/h3-13,25,29H,14H2,1-2H3

InChI Key

LUNDYDYPVJYBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C

Origin of Product

United States

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